Chemical structure and properties of (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate
Chemical structure and properties of (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate
An In-depth Technical Guide to (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced three-dimensional (3D) character is paramount for achieving superior potency, selectivity, and pharmacokinetic profiles. Saturated heterocyclic scaffolds are central to this effort, with the pyrrolidine ring standing out as a particularly valuable motif.[1][2] (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate emerges as a key reagent in this context, offering a synthetically versatile and structurally sophisticated building block. This guide provides an in-depth analysis of its chemical structure, properties, and strategic application, grounded in the principles of synthetic chemistry and medicinal chemistry.
Core Chemical Identity and Physicochemical Properties
At its core, (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is an organic salt. This is a critical distinction: it is not a tosyl-protected amine. The molecule consists of a protonated pyrrolidine-based cation and a p-toluenesulfonate (tosylate) anion. This salt formation is a deliberate chemical strategy to confer stability and crystallinity, transforming what would likely be a liquid or oily free base into a manageable, weighable solid.[3][4]
The cation, methyl 2-(pyrrolidin-3-yloxy)acetate, provides the core scaffold for drug design. It features:
-
A pyrrolidine ring , a five-membered saturated heterocycle prized for its ability to introduce non-planar geometry into molecules.[5][6]
-
An ether linkage at the 3-position, which strategically positions the side chain.
-
A methyl ester functional group, serving as a versatile handle for subsequent chemical elaboration.
The anion is p-toluenesulfonate (tosylate) , the conjugate base of the strong acid p-toluenesulfonic acid. Its role here is not as a leaving group, a function for which it is famous in organic synthesis, but as a stable, non-reactive counter-ion.[4]
Data Summary
| Property | Value | Source(s) |
| Chemical Name | methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate | [3] |
| CAS Number | 1965309-08-3 | [3][7] |
| Molecular Formula | C14H21NO6S | [3][7] |
| Molecular Weight | 331.39 g/mol | [3][7] |
| Physical Form | Off-White Solid | [3] |
| Purity | Typically ≥96% | [3][7] |
| Synonym(s) | (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate | [3] |
Strategic Rationale: The "Why" Behind the Structure
The utility of this molecule can be understood by dissecting the function of its constituent parts in the context of drug design.
The Pyrrolidine Scaffold: Engineering 3D Diversity
The pyrrolidine ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][8] Its value stems from several key attributes:
-
Sp³-Richness: Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered conformation. This allows for the precise spatial projection of substituents into three-dimensional space, enabling more effective and selective interactions with the complex topologies of biological targets like enzymes and receptors.[1][2]
-
Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This often enhances aqueous solubility and modulates lipophilicity, critical parameters for a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]
-
Stereochemical Complexity: The 3-position of the pyrrolidine ring is a chiral center, allowing for the introduction of stereoisomers which can exhibit profoundly different biological activities and metabolic stabilities. An (S)-enantiomer of this compound is also commercially available (CAS 1965314-75-3), highlighting the importance of stereochemistry.[2][9]
Caption: Logical flow from scaffold choice to desired drug properties.
The Side Chain: A Handle for Synthetic Elaboration
The (oxy)-acetic acid methyl ester side chain is the primary point of synthetic utility after the pyrrolidine nitrogen. The methyl ester is a stable functional group that can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide array of amines to form amide bonds, one of the most common and robust linkages in pharmaceuticals. This two-step process allows for the late-stage introduction of diversity into a lead molecule.
The Tosylate Salt: Ensuring Practicality
As previously mentioned, the tosylate counter-ion makes the compound a stable, crystalline solid. This is a significant practical advantage in a research and development setting. Solids are easier to purify, weigh accurately, and store for long periods compared to the often-unstable and difficult-to-handle free-base oils of many small amines.
Synthesis and Reactivity Profile
While specific manufacturing protocols are proprietary, a chemically sound and logical synthetic pathway can be proposed based on established organic chemistry reactions.
Proposed Retrosynthetic Pathway
The synthesis logically begins with a protected form of 3-hydroxypyrrolidine. The Boc (tert-butoxycarbonyl) group is an ideal choice for protecting the pyrrolidine nitrogen due to its stability in basic conditions and its clean removal under acidic conditions.
Caption: Proposed retrosynthetic analysis for the target compound.
Step-by-Step Forward Synthesis Protocol
-
Protection: 3-Hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to yield N-Boc-3-hydroxypyrrolidine.
-
Etherification: The resulting protected alcohol is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF). The resulting alkoxide is then treated with methyl bromoacetate in a classic Williamson ether synthesis to form the protected ether intermediate.
-
Deprotection: The Boc group is removed by treatment with a strong acid. Trifluoroacetic acid (TFA) in DCM is a standard and effective method, yielding the free secondary amine (the free base) as a TFA salt.
-
Salt Formation & Purification: The free base is liberated from its TFA salt by a basic workup. It is then dissolved in a solvent like ethyl acetate or isopropanol and treated with one equivalent of p-toluenesulfonic acid. The desired tosylate salt typically crystallizes out of the solution, allowing for purification by filtration and washing.
Key Chemical Reactivity: The Gateway to New Molecules
The primary utility of this reagent is to serve as a nucleophile via its secondary amine. However, in its salt form, the nitrogen's lone pair is unavailable. Therefore, the first step in any reaction is to liberate the free base.
Experimental Protocol: Liberation of the Free Base for Reaction
-
Dissolution: Dissolve (pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (1.0 eq) in a suitable organic solvent (e.g., DCM or THF).
-
Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA, 1.1 eq), to the solution. A mild inorganic base like saturated aqueous sodium bicarbonate can also be used in a liquid-liquid extraction. The purpose of the base is to deprotonate the pyrrolidinium cation, regenerating the nucleophilic free amine.
-
Reaction: The resulting solution containing the free base is now ready to be used in the subsequent reaction without isolation. It can be added to an electrophile, such as an acyl chloride, an aldehyde/ketone for reductive amination, or an aryl halide for a Buchwald-Hartwig amination.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate | 1965309-08-3 [sigmaaldrich.com]
- 4. fiveable.me [fiveable.me]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. capotchem.com [capotchem.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate | 1965314-75-3 [sigmaaldrich.com]
